2-Bromo-4-phenylbutanoic acid 2-Bromo-4-phenylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 16503-46-1
VCID: VC21051264
InChI: InChI=1S/C10H11BrO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
SMILES: C1=CC=C(C=C1)CCC(C(=O)O)Br
Molecular Formula: C10H11BrO2
Molecular Weight: 243.1 g/mol

2-Bromo-4-phenylbutanoic acid

CAS No.: 16503-46-1

Cat. No.: VC21051264

Molecular Formula: C10H11BrO2

Molecular Weight: 243.1 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-phenylbutanoic acid - 16503-46-1

Specification

CAS No. 16503-46-1
Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
IUPAC Name 2-bromo-4-phenylbutanoic acid
Standard InChI InChI=1S/C10H11BrO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
Standard InChI Key DJQJKQPODCNTSE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC(C(=O)O)Br
Canonical SMILES C1=CC=C(C=C1)CCC(C(=O)O)Br

Introduction

Chemical Structure and Properties

2-Bromo-4-phenylbutanoic acid has the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol . The structure consists of a butanoic acid backbone modified with a bromine substitution at the alpha position and a phenyl group at the terminal carbon.

Physical Properties

The physical properties of 2-Bromo-4-phenylbutanoic acid are summarized in the following table:

PropertyValueReference
Physical StateSolid at room temperature
Molecular Weight243.10 g/mol
Density1.487 g/cm³
Boiling Point315.7°C at 760 mmHg
Flash Point144.7°C
Exact Mass241.99400
LogP2.46730
Vapor Pressure0.000181 mmHg at 25°C
Index of Refraction1.579
Recommended Storage2-8°C

Structural Identifiers

The compound can be identified using various chemical notation systems as detailed below:

IdentifierValueReference
CAS Number16503-46-1
IUPAC Name2-bromo-4-phenylbutanoic acid
InChIInChI=1S/C10H11BrO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
InChIKeyDJQJKQPODCNTSE-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CCC(C(=O)O)Br

Stereochemistry

2-Bromo-4-phenylbutanoic acid contains a stereogenic center at the alpha carbon (C-2) where the bromine atom is attached, resulting in potential R and S enantiomers. The specific R-enantiomer ((R)-2-Bromo-4-phenylbutyric acid, CAS 121842-76-0) has been specifically studied in medicinal chemistry research .

EnantiomerCAS NumberSpecific ApplicationsReference
(R)-2-Bromo-4-phenylbutanoic acid121842-76-0Medicinal chemistry studies
(S)-2-Bromo-4-phenylbutanoic acidNot specified in sourcesNot specifically documented-
Racemic mixture16503-46-1General chemical applications

Synthesis Methods

Several methodologies have been documented for the synthesis of 2-Bromo-4-phenylbutanoic acid, with particular emphasis on stereoselective approaches for obtaining specific enantiomers.

Diazotization Method

For the synthesis of the R-enantiomer, researchers have reported a method involving hydrogen bromide and sodium nitrite at 0°C with a 2-hour reaction time. This process yields (R)-2-Bromo-4-phenylbutyric acid with 98% purity . This method was documented by Coric, Pascale; Turcaud, Serge; Meudal, Hervé; Roques, Bernard Pierre; and Fournie-Zaluski, Marie-Claude in the Journal of Medicinal Chemistry (1996, vol. 39, #6, pp. 1210-1219) .

General Bromination Approaches

Based on established organic chemistry principles, alpha-bromination of carboxylic acids typically employs:

  • Molecular bromine (Br₂) with a Lewis acid catalyst

  • N-bromosuccinimide (NBS) in an appropriate solvent system

  • Hell-Volhard-Zelinsky reaction conditions for selective alpha-bromination

These approaches represent standard synthetic pathways for introducing bromine at the alpha position of carboxylic acids, though specific yield and stereoselectivity may vary depending on reaction conditions .

Chemical Reactivity

The presence of both a carboxylic acid group and an alpha-bromine substituent makes 2-Bromo-4-phenylbutanoic acid particularly reactive in various chemical transformations.

Nucleophilic Substitution Reactions

The alpha-bromo position is highly susceptible to nucleophilic substitution reactions, following predominantly an SN2 mechanism. Common nucleophiles that can displace the bromine include:

NucleophileResulting ProductTypical ConditionsReference
Hydroxide (OH⁻)2-Hydroxy-4-phenylbutanoic acidAqueous NaOH, room temperature
Alkoxides (RO⁻)2-Alkoxy-4-phenylbutanoic acidAlcoholic solution, base catalyst
Amines (RNH₂)2-Amino-4-phenylbutanoic acid derivativesExcess amine, mild heat
Thiolates (RS⁻)2-Thio-4-phenylbutanoic acidThiol, base catalyst

Esterification Reactions

The carboxylic acid function readily undergoes esterification reactions with alcohols to form the corresponding esters. The anionic form, 2-Bromo-4-phenylbutanoate (C₁₀H₁₀BrO₂⁻), is documented in PubChem with CID 21274060 .

Acid-Base Reactions

As a carboxylic acid, the compound participates in acid-base equilibria, forming corresponding carboxylate salts with appropriate bases .

Applications and Research Findings

Synthetic Applications

2-Bromo-4-phenylbutanoic acid serves as a valuable synthetic intermediate in organic chemistry for several reasons:

  • The alpha-bromo functionality allows for introduction of various substituents through nucleophilic substitution

  • The phenyl group provides opportunities for further functionalization through aromatic substitution reactions

  • The carboxylic acid moiety can be transformed into numerous derivatives (esters, amides, acid chlorides)

Comparison with Similar Compounds

Comparison with Related Brominated Compounds

CompoundStructureKey DifferencesReference
2-Bromo-4-phenylbutanoic acidC₁₀H₁₁BrO₂ with Br at C-2Reference compound
4-Bromo-2-phenylbutanoic acidC₁₀H₁₁BrO₂ with Br at C-4 and phenyl at C-2Isomer with different positions of functional groups
3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acidC₁₀H₈Br₂O₃Contains additional bromine and carbonyl group

Comparison with Non-brominated Analogue

4-Phenylbutanoic acid (C₁₀H₁₂O₂) represents the parent compound without the bromine substitution. The comparison highlights significant differences in properties:

Property2-Bromo-4-phenylbutanoic acid4-Phenylbutanoic acidReference
Molecular Weight243.10 g/mol164.2 g/mol
Physical StateSolidCrystalline powder
Melting PointNot specified in sources49-51°C
Boiling Point315.7°C at 760 mmHg165°C at 10 mm Hg
SolubilityNot specified in sources5.3g/L in water at 40°C
Chemical ReactivityHigher reactivity at α-positionLower reactivity
Biological ApplicationsSynthetic intermediateUsed as chemical chaperone and pharmaceutical (Buphenyl)

Analytical Methods

Standard analytical techniques for characterizing 2-Bromo-4-phenylbutanoic acid include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR typically shows characteristic signals for the alpha proton (adjacent to bromine), methylene protons, and aromatic protons

    • ¹³C NMR reveals the carboxylic carbon (≈170-180 ppm), the alpha carbon bearing bromine, and aromatic carbons

  • Infrared (IR) Spectroscopy

    • Characteristic absorption bands for carboxylic acid (≈1700-1725 cm⁻¹), C-Br bond (≈550-650 cm⁻¹), and aromatic C=C stretching

  • Mass Spectrometry

    • Molecular ion peak at m/z ≈242/244 (reflecting bromine isotope pattern)

    • Characteristic fragmentation patterns showing loss of bromine, carboxyl group, etc.

  • X-ray Crystallography

    • For definitive determination of three-dimensional structure and absolute configuration of specific enantiomers

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